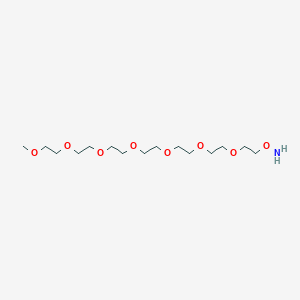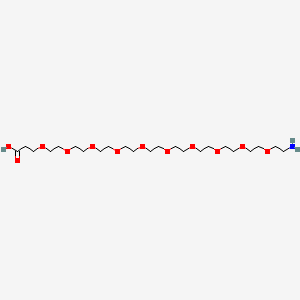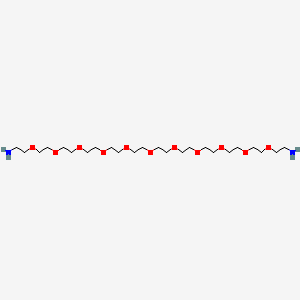![molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5](/img/structure/B605527.png)
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP-24600, also known as 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, is a bio-active chemical compound. It is primarily used for research purposes and is not intended for human consumption. The compound has a molecular formula of C16H11N3O2 and a molecular weight of 277.28 g/mol .
Mechanism of Action
Target of Action
The primary target of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML), a type of blood cancer .
Mode of Action
The compound interacts with its target, the BCR-ABL kinase, by inhibiting its activity . A key structural feature of the compound is the carbon-carbon triple bond linker, which skirts the increased bulk of the Ile315 side chain . This allows it to inhibit both the native BCR-ABL and the T315I mutant, a variant that has emerged as resistant to all currently approved agents .
Biochemical Pathways
The inhibition of BCR-ABL kinase disrupts the signaling pathways that it regulates, leading to a decrease in the proliferation of cancer cells
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally active, indicating good absorption, and its effects are potent enough to significantly prolong the survival of mice injected with BCR-ABL-expressing cells
Result of Action
The compound’s action results in the potent inhibition of the proliferation of BCR-ABL-expressing cells . This includes cells expressing the T315I mutant of BCR-ABL, which is resistant to all currently approved therapies .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the kinase activity of both native BCR-ABL and the T315I mutant . The nature of these interactions involves the compound’s ability to skirt the increased bulk of the Ile315 side chain, thanks to its carbon-carbon triple bond linker .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to potently inhibit the proliferation of corresponding Ba/F3-derived cell lines . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the kinase activity of both native BCR-ABL and the T315I mutant, which could involve enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AP-24600 involves the reaction of 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl with 4-methylbenzoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of AP-24600 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: AP-24600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: AP-24600 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
AP-24600 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: AP-24600 is employed in studies related to cellular signaling pathways and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: AP-24600 is used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
AP-24600 can be compared with other similar compounds, such as:
Ponatinib: A multitargeted tyrosine kinase inhibitor with a similar structure but different biological activity.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar core structures but varying functional groups and activities.
Uniqueness: AP-24600 is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPXDBRMCTALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300690-48-5 |
Source


|
| Record name | AP-24600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AP-24600 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)












